SB 268262
CAS No.: 217438-17-0
Cat. No.: VC0004852
Molecular Formula: C18H15N3O4S2
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 217438-17-0 |
---|---|
Molecular Formula | C18H15N3O4S2 |
Molecular Weight | 401.5 g/mol |
IUPAC Name | N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide |
Standard InChI | InChI=1S/C18H15N3O4S2/c1-12-5-3-4-6-14(12)20(2)17(22)13-7-8-16(15(11-13)21(23)24)27(25)18-19-9-10-26-18/h3-11H,1-2H3 |
Standard InChI Key | YXHLPJQQPOMPGE-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1N(C)C(=O)C2=CC(=C(C=C2)S(=O)C3=NC=CS3)[N+](=O)[O-] |
Canonical SMILES | CC1=CC=CC=C1N(C)C(=O)C2=CC(=C(C=C2)S(=O)C3=NC=CS3)[N+](=O)[O-] |
Chemical Identity and Physicochemical Properties
Structural Characteristics
SB 268262, chemically designated as N-methyl-3-nitro-4-(thiazol-2-ylsulfinyl)-N-(o-tolyl)benzamide, possesses a molecular formula of C<sub>18</sub>H<sub>15</sub>N<sub>3</sub>O<sub>4</sub>S<sub>2</sub> and a molecular weight of 401.46 g/mol . The compound’s structure integrates a benzamide backbone modified with nitro and thiazole sulfoxide groups, which confer both lipophilic and polar characteristics.
Table 1: Key Physicochemical Parameters of SB 268262
Property | Value | Source Reference |
---|---|---|
CAS Registry Number | 217438-17-0 | |
Appearance | Yellow solid | |
Solubility (DMSO) | <20.07 mg/mL | |
Purity (HPLC) | ≥99% | |
Storage Recommendations | Room temperature |
The compound’s solubility profile presents challenges for aqueous formulations, necessitating organic solvents like dimethyl sulfoxide (DMSO) for in vitro applications . Stability data indicate room-temperature storage suitability under anhydrous conditions .
Pharmacological Profile
Target Engagement and Selectivity
As a competitive CGRP1 receptor antagonist, SB 268262 demonstrates nanomolar potency in disrupting CGRP signaling. In SK-N-MC neuroblastoma cell membranes, it inhibits [<sup>125</sup>I]CGRP binding with an IC<sub>50</sub> of 0.24 nM and suppresses CGRP-stimulated adenylyl cyclase activity (IC<sub>50</sub> = 0.83 nM) . This dual activity suggests allosteric modulation beyond simple competitive inhibition.
Mechanism of Action
The compound’s efficacy arises from its ability to:
Structural analyses propose that the thiazole sulfoxide group mediates critical interactions with transmembrane helices 5 and 6 of the CGRP receptor, stabilizing an inactive conformation .
Preclinical Research Applications
In Vitro Models
SB 268262 has been extensively utilized in:
-
Radioligand displacement assays to quantify receptor density
-
Isolated vessel preparations measuring neurogenic vasodilation
Table 2: Key Pharmacodynamic Parameters
Assay System | Parameter | Value |
---|---|---|
SK-N-MC membrane binding | IC<sub>50</sub> | 0.24 nM |
Adenylyl cyclase inhibition | IC<sub>50</sub> | 0.83 nM |
Functional antagonism (pA<sub>2</sub>) | Human isolated coronary artery | 8.9 |
In Vivo Efficacy
Rodent studies demonstrate dose-dependent efficacy in:
Notably, the compound shows limited blood-brain barrier penetration, making it particularly useful for studying peripheral CGRP receptor contributions to migraine .
Comparative Analysis with Therapeutic CGRP Antagonists
While later-developed gepants (e.g., rimegepant, ubrogepant) share SB 268262’s CGRP receptor antagonism, key differences exist:
Feature | SB 268262 | Clinical-Stage Gepants |
---|---|---|
Administration route | Intravenous | Oral/Sublingual |
Half-life | 2.1 hours (rat) | 6-11 hours (human) |
CNS penetration | Limited | Moderate |
Therapeutic indication | Preclinical research | Acute migraine treatment |
This profile positions SB 268262 as a preferred tool for isolating peripheral CGRP effects without confounding central actions .
Synthesis and Analytical Characterization
The synthetic route to SB 268262 involves:
-
Sulfoxidation of 4-(thiazol-2-ylthio)benzaldehyde
-
Nitration at the 3-position
-
Amide coupling with N-methyl-o-toluidine
Critical quality control parameters include:
Discrepancies in Mechanistic Descriptions
A notable divergence exists among sources regarding SB 268262’s mechanism. While most literature describes CGRP receptor antagonism , one source incongruently labels it a "calcitonin analog" . This discrepancy may stem from:
-
Misclassification in database entries
-
Undisclosed off-target activity at calcitonin receptors
-
Translation errors in non-English sources
Further receptor profiling studies are warranted to resolve this ambiguity .
Supplier | Catalog Number | Purity |
---|---|---|
R&D Systems | 4314 | ≥99% |
Santa Cruz Biotechnology | sc-362793 | ≥98% |
Sigma-Aldrich | SML0391 | ≥98% |
Researchers must adhere to material transfer agreements limiting use to non-clinical applications .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume